molecular formula C21H26FN3O2 B2439525 N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide CAS No. 2034478-56-1

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide

Cat. No.: B2439525
CAS No.: 2034478-56-1
M. Wt: 371.456
InChI Key: YYDPIJYHRWXPHF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a recognized and potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in triglyceride synthesis. By selectively inhibiting DGAT-1, this compound disrupts the re-esterification of diacylglycerol with a fatty acyl-CoA, thereby reducing the formation of triglycerides and subsequently the assembly and secretion of very-low-density lipoproteins (VLDL). This specific mechanism of action makes it an invaluable pharmacological tool for probing the complexities of lipid metabolism and energy homeostasis. Researchers utilize this inhibitor to investigate a wide range of metabolic conditions, including obesity , hepatic steatosis , and insulin resistance , as modulating DGAT-1 activity can significantly influence lipid storage in adipose tissue and the liver. Its research applications extend to the study of intestinal fat absorption and chylomicron production, given the high expression of DGAT-1 in the intestine. The compound's high selectivity for DGAT-1 over the related DGAT-2 isozyme allows for precise dissection of their distinct physiological roles, providing critical insights for the development of novel therapeutic strategies for metabolic diseases.

Properties

IUPAC Name

N-cyclopentyl-2-(2-fluorophenoxy)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-24-19-11-6-9-16(19)18(23-24)13-25(15-7-2-3-8-15)21(26)14-27-20-12-5-4-10-17(20)22/h4-5,10,12,15H,2-3,6-9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPIJYHRWXPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Formation of the Tetrahydrocyclopenta[c]pyrazolyl Intermediate: This step involves the synthesis of the tetrahydrocyclopenta[c]pyrazolyl intermediate through a series of cyclization reactions.

    Final Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the tetrahydrocyclopenta[c]pyrazolyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Serotonin Receptor Modulation

One of the primary applications of this compound is its role as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Compounds that exhibit selectivity for 5-HT2C receptors are being explored for their potential in treating psychiatric disorders. Research indicates that N-cyclopentyl derivatives can influence Gq signaling pathways preferentially over β-arrestin recruitment, which is crucial for developing antipsychotic medications .

Antipsychotic Activity

The compound has shown promise in preclinical models for antipsychotic activity. In studies involving amphetamine-induced hyperactivity models, certain derivatives exhibited significant effects akin to those of established antipsychotic drugs. This highlights the potential of N-cyclopentyl derivatives in treating conditions such as schizophrenia and bipolar disorder .

Neuroprotective Effects

Research into the neuroprotective properties of N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide suggests it may aid in neuroplasticity and cognitive function enhancement. By engaging 5-HT2A receptors in the frontal cortex, this compound could potentially support neurogenesis and improve cognitive deficits associated with various neurological disorders .

Table: Summary of Mechanisms and Effects

MechanismEffectApplication Area
5-HT2C Receptor AgonismAntipsychotic effectsSchizophrenia
Neuroplasticity EnhancementCognitive function improvementNeurodegenerative diseases
Gq Signaling PreferenceReduced side effectsPsychiatric treatments

Case Study 1: Antipsychotic Efficacy

In a study evaluating the efficacy of N-cyclopentyl derivatives on amphetamine-induced hyperactivity, one compound demonstrated an EC50 value of 24 nM at the 5-HT2C receptor while showing no significant activity at the 5-HT2B receptor. This selectivity indicates a lower risk of side effects commonly associated with non-selective serotonergic agents .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of N-cyclopentyl derivatives in models simulating neurodegeneration. Results indicated that these compounds could enhance synaptic plasticity and promote neurogenesis in vitro, suggesting their potential utility in treating Alzheimer’s disease and other cognitive disorders .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenoxy derivatives and tetrahydrocyclopenta[c]pyrazolyl compounds. Examples include:

    2-(2-Fluorophenoxy)acetamide: A simpler analog with similar functional groups.

    N-cyclopentyl-2-(2-chlorophenoxy)acetamide: A chlorinated analog with similar properties.

Uniqueness

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that may interact with various biological targets. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C21H26FN3O2
  • Molecular Weight : 371.456 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The fluorophenoxy group enhances binding affinity to target proteins, which may modulate their activity and influence various signaling pathways .

Structure-Activity Relationship (SAR)

Research indicates that the presence of a fluorine atom on the phenyl ring significantly enhances the compound's potency and selectivity towards its biological targets. Studies on related compounds have demonstrated that modifications in the structure can lead to variations in inhibitory potency against specific enzymes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 (µM) Reference
Inhibition of α-l-fucosidasesHuman lysosomal α-l-fucosidase0.0079
Modulation of receptor activityVarious GPCRsTBDOngoing studies
CytotoxicityCancer cell linesTBDOngoing studies

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that N-cyclopentyl derivatives showed significant inhibition against α-l-fucosidases, with a notable IC50 value indicating high potency. This suggests potential applications in treating conditions related to fucosidase deficiencies .
  • Cancer Research : Preliminary studies on cancer cell lines have indicated that this compound may exhibit cytotoxic effects, warranting further investigation into its potential as an anti-cancer agent. Specific mechanisms are still being elucidated through ongoing research.
  • Receptor Interaction Studies : Investigations into the interaction with G-protein coupled receptors (GPCRs) are underway to determine the compound's role in modulating receptor activity and downstream signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide?

  • Methodological Answer : The synthesis involves multi-step substitution and condensation reactions. For example, fluorophenoxy groups can be introduced via nucleophilic aromatic substitution under alkaline conditions (e.g., using K₂CO₃ in DMF at 80°C) . Cyclopentyl and tetrahydrocyclopenta[c]pyrazole moieties require careful optimization of alkylation and cyclization steps, with catalytic acids (e.g., H₂SO₄) to enhance regioselectivity. Condensation reactions with acetamide derivatives should employ coupling agents like EDCI/HOBt to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) and FTIR to confirm carbonyl stretches (~1680 cm⁻¹). Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly for the tetrahydrocyclopenta[c]pyrazole core . Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~470–480 Da).

Advanced Research Questions

Q. What experimental designs resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., cell line viability, solvent controls) to rule out false positives/negatives.
  • Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement.
  • Step 3 : Employ QSAR modeling to correlate structural features (e.g., fluorophenoxy lipophilicity, cyclopentyl steric effects) with activity discrepancies .
  • Example : If conflicting data arise in kinase inhibition studies, compare inhibition profiles across isoforms using recombinant protein assays .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (~3.5), solubility (≈20 µM), and CYP450 interactions. The fluorophenoxy group may enhance metabolic stability but reduce aqueous solubility .
  • Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., kinases or GPCRs) to identify critical binding residues. For example, the acetamide carbonyl may form hydrogen bonds with catalytic lysines .

Contradiction Analysis and Resolution

Q. How to address inconsistencies in reported IC₅₀ values for kinase inhibition?

  • Root Cause : Variability in assay formats (e.g., ATP concentration, enzyme sources).
  • Resolution :

  • Standardize assays using recombinant kinases (e.g., Carna Biosciences) and fixed ATP (1 mM).
  • Perform dose-response curves in triplicate with internal controls (e.g., staurosporine) .

Q. What strategies improve solubility without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate groups at the acetamide nitrogen, cleaved in vivo.
  • Co-crystallization : Screen with cyclodextrins or PEG-based solubilizers .

Advanced Topics in Mechanistic Studies

Q. How to elucidate the role of the fluorophenoxy group in target selectivity?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track target engagement in vivo.
  • Mutagenesis Studies : Compare binding affinities in wild-type vs. mutant targets (e.g., T315I mutation in kinases) .

Q. What in silico tools predict off-target effects for this compound?

  • Methodological Answer :

  • Use PharmaPendium or ChEMBL databases to cross-reference structural analogs.
  • Perform PANTHER pathway analysis to identify unintended GPCR or ion channel interactions .

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